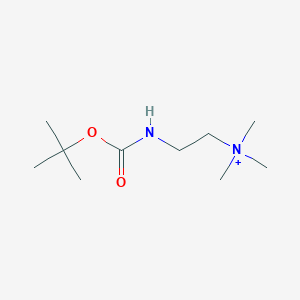
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur on other functional groups. The Boc group is particularly favored due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Its applications include:
Peptide Synthesis: The Boc group is used to protect amino groups during the synthesis of peptides.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It serves as a building block for the synthesis of complex molecules used in biochemical studies.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amines: These compounds use the Cbz group for protection, which is stable under acidic conditions but can be removed by catalytic hydrogenation.
Fmoc Protected Amines: The Fmoc group is another protecting group used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
The tert-butyloxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C10H23N2O2+ |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-8-12(4,5)6/h7-8H2,1-6H3/p+1 |
InChI Key |
BVAYYGNBWSORGP-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


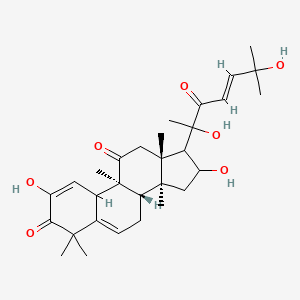
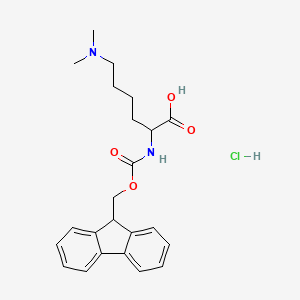
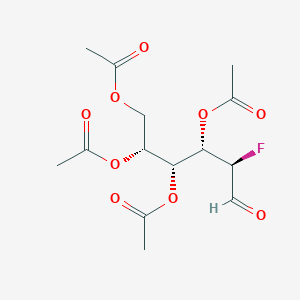
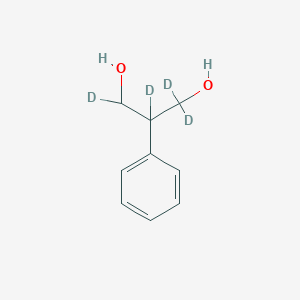
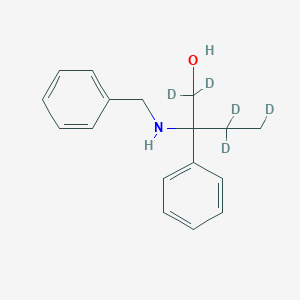
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
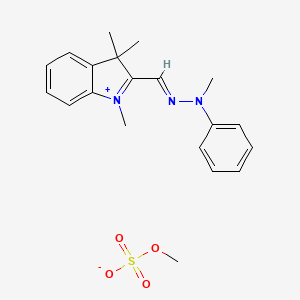

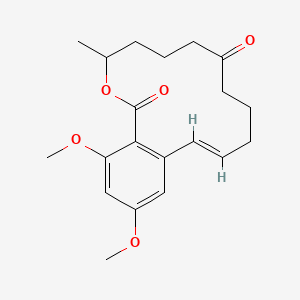

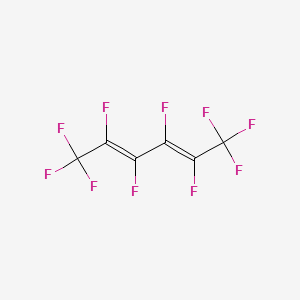
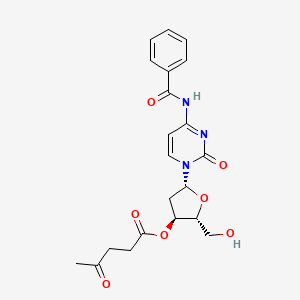
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
